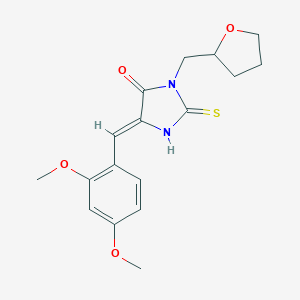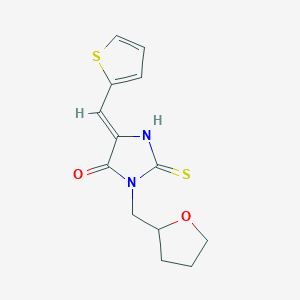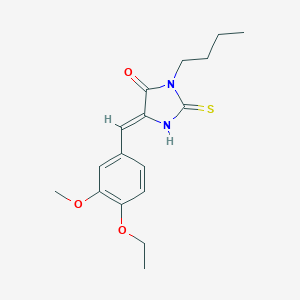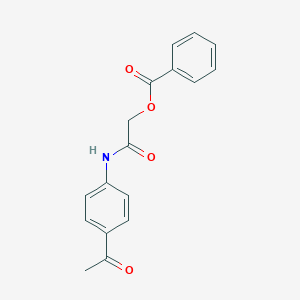![molecular formula C18H21IN4O4 B305723 4,4'-[(3-ethoxy-5-iodo-4-methoxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B305723.png)
4,4'-[(3-ethoxy-5-iodo-4-methoxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4'-[(3-ethoxy-5-iodo-4-methoxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol), commonly known as EMID-5, is a synthetic compound that has been studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
EMID-5 has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. The compound has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. EMID-5 has also been studied for its potential as a therapeutic agent for cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Mecanismo De Acción
The mechanism of action of EMID-5 is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. EMID-5 has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
EMID-5 has been shown to have a number of biochemical and physiological effects. The compound has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. EMID-5 has also been shown to inhibit the growth of cancer cells in vitro. In addition, the compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMID-5 has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and it can be produced in high yields with high purity. EMID-5 is also stable under a wide range of conditions, which makes it suitable for use in a variety of experimental settings. However, there are also limitations to the use of EMID-5 in lab experiments. The compound has not been extensively studied in vivo, so its safety and efficacy in animal models and humans are not well understood. In addition, the compound may have off-target effects that could complicate experimental results.
Direcciones Futuras
There are several future directions for research on EMID-5. One area of interest is the development of more potent and selective inhibitors of COX-2 and NF-κB. EMID-5 may serve as a useful starting point for the development of these inhibitors. Another area of interest is the study of the compound's effects in animal models of disease. This will be important for determining the safety and efficacy of EMID-5 in vivo. Finally, the compound's potential as a therapeutic agent for cancer should be further explored, particularly in animal models of cancer.
Métodos De Síntesis
EMID-5 is synthesized through a multi-step process that involves the reaction of 3-ethoxy-5-iodo-4-methoxybenzaldehyde with 3-methyl-1H-pyrazol-5-ol in the presence of a base. The resulting intermediate is then treated with a reducing agent to yield the final product. The synthesis method has been optimized to produce high yields of EMID-5 with high purity.
Propiedades
Nombre del producto |
4,4'-[(3-ethoxy-5-iodo-4-methoxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) |
|---|---|
Fórmula molecular |
C18H21IN4O4 |
Peso molecular |
484.3 g/mol |
Nombre IUPAC |
4-[(3-ethoxy-5-iodo-4-methoxyphenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C18H21IN4O4/c1-5-27-12-7-10(6-11(19)16(12)26-4)15(13-8(2)20-22-17(13)24)14-9(3)21-23-18(14)25/h6-7,15H,5H2,1-4H3,(H2,20,22,24)(H2,21,23,25) |
Clave InChI |
UGXWGUZXBXCMFG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C(C2=C(NNC2=O)C)C3=C(NNC3=O)C)I)OC |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C(C2=C(NNC2=O)C)C3=C(NNC3=O)C)I)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305640.png)
![2-{[4-(3,4-dimethylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305641.png)
![2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B305642.png)
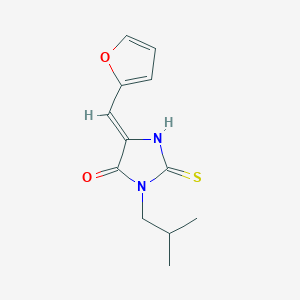
![(5Z)-3-(2-methylpropyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]imidazolidin-4-one](/img/structure/B305646.png)
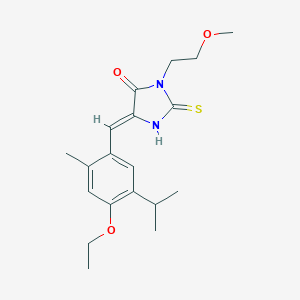
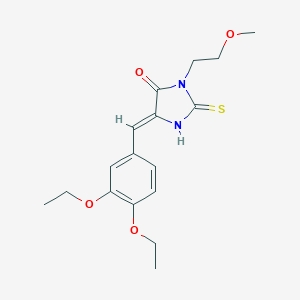
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone](/img/structure/B305652.png)
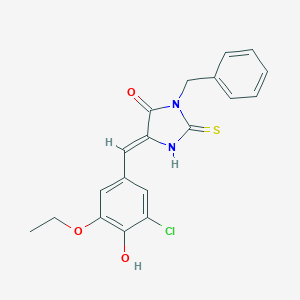
![3-Benzyl-5-[3-chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305657.png)
